molecular formula C15H16 B8730192 1-Benzyl-2,4-dimethylbenzene CAS No. 28122-28-3

1-Benzyl-2,4-dimethylbenzene

Cat. No.: B8730192
CAS No.: 28122-28-3
M. Wt: 196.29 g/mol
InChI Key: CVAMMFFQVDUIEX-UHFFFAOYSA-N
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Description

1-Benzyl-2,4-dimethylbenzene is an aromatic hydrocarbon with the molecular formula C₁₅H₁₆, consisting of a benzene ring substituted with a benzyl group at position 1 and methyl groups at positions 2 and 4. It is synthesized via Friedel-Crafts alkylation of m-xylene with benzyl alcohol, yielding an 87% product as a colorless oil with a regioisomeric ratio (para:ortho = 78:22) . Applications include its use as a precursor in organic synthesis and templating agent for zeolite frameworks like SAPO-5 .

Properties

CAS No.

28122-28-3

Molecular Formula

C15H16

Molecular Weight

196.29 g/mol

IUPAC Name

1-benzyl-2,4-dimethylbenzene

InChI

InChI=1S/C15H16/c1-12-8-9-15(13(2)10-12)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3

InChI Key

CVAMMFFQVDUIEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC2=CC=CC=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Benzyl-2,4-dimethylbenzene with structurally analogous compounds, focusing on molecular properties, substituent effects, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Boiling Point (°C) Melting Point (°C) Key Properties/Applications
1-Benzyl-2,4-dimethylbenzene C₁₅H₁₆ 196.29 1-benzyl, 2-CH₃, 4-CH₃ Not reported Not reported High steric bulk; used in zeolite synthesis
1-Ethyl-2,4-dimethylbenzene C₁₀H₁₄ 134.22 1-ethyl, 2-CH₃, 4-CH₃ 188.3 (Tboil) -62.9 (Tfus) Lower molecular weight; volatile; detected in weathered petroleum samples
m-Xylene C₈H₁₀ 106.17 1-CH₃, 3-CH₃ 139.1 -47.4 Industrial solvent; precursor in chemical synthesis
1-Cyclohexyl-2,4-dimethylbenzene C₁₄H₂₀ 188.31 1-cyclohexyl, 2-CH₃, 4-CH₃ Not reported Not reported Saturated cyclohexyl group reduces π interactions; potential for hydrophobic applications
1-Ethoxy-2,4-dimethylbenzene C₁₀H₁₄O 150.22 1-ethoxy, 2-CH₃, 4-CH₃ Not reported Not reported Ethoxy group enhances polarity; possible use in agrochemicals
1-Fluoro-2,4-dimethylbenzene C₈H₉F 124.16 1-F, 2-CH₃, 4-CH₃ Not reported Not reported Electron-withdrawing F alters reactivity; used in fluorination studies

Key Structural and Functional Comparisons:

Substituent Effects: Benzyl vs. Ethyl/Cyclohexyl: The benzyl group in 1-Benzyl-2,4-dimethylbenzene increases steric hindrance and aromatic stacking compared to ethyl or cyclohexyl substituents. This affects reactivity in electrophilic substitution reactions . Ethoxy vs. Methyl: The ethoxy group in 1-Ethoxy-2,4-dimethylbenzene introduces polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents relative to non-polar methyl groups .

Thermal Properties: 1-Ethyl-2,4-dimethylbenzene has a lower boiling point (188.3°C) compared to m-xylene (139.1°C) due to increased molecular weight and branching .

Applications :

  • Materials Science : 1-Benzyl-2,4-dimethylbenzene’s bulky structure aids in templating microporous materials like SAPO-5 .
  • Environmental Analysis : 1-Ethyl-2,4-dimethylbenzene is a marker in forensic analysis of weathered petroleum due to its stability .

Synthetic Accessibility :

  • 1-Benzyl-2,4-dimethylbenzene is efficiently synthesized (87% yield) via Friedel-Crafts alkylation , whereas 1-Ethyl-2,4-dimethylbenzene is typically produced through alkylation or isomerization of xylene derivatives .

Research Findings and Data Interpretation

  • Regioselectivity : The para-dominant isomer ratio (78:22) in 1-Benzyl-2,4-dimethylbenzene synthesis suggests steric and electronic directing effects of the methyl groups during benzylation .
  • Comparative Reactivity : Fluorinated analogs (e.g., 1-Fluoro-2,4-dimethylbenzene) undergo electrophilic substitution more readily due to fluorine’s electron-withdrawing nature, whereas the benzyl group in 1-Benzyl-2,4-dimethylbenzene deactivates the ring .

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